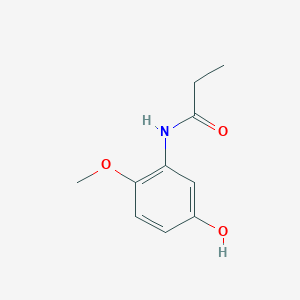![molecular formula C8H8Br4 B14335469 2,3,7,8-Tetrabromobicyclo[4.1.1]oct-3-ene CAS No. 103148-56-7](/img/structure/B14335469.png)
2,3,7,8-Tetrabromobicyclo[4.1.1]oct-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,7,8-Tetrabromobicyclo[411]oct-3-ene is a brominated organic compound with a unique bicyclic structure
Méthodes De Préparation
The synthesis of 2,3,7,8-Tetrabromobicyclo[4.1.1]oct-3-ene typically involves the bromination of bicyclo[4.1.1]oct-3-ene. One common method includes the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Analyse Des Réactions Chimiques
2,3,7,8-Tetrabromobicyclo[4.1.1]oct-3-ene undergoes various chemical reactions, including:
Applications De Recherche Scientifique
2,3,7,8-Tetrabromobicyclo[4.1.1]oct-3-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Its brominated structure makes it useful in the development of flame retardants and other materials with enhanced thermal stability.
Biological Studies: Researchers explore its potential biological activity and interactions with various biomolecules.
Mécanisme D'action
The mechanism of action of 2,3,7,8-Tetrabromobicyclo[4.1.1]oct-3-ene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
2,3,7,8-Tetrabromobicyclo[4.1.1]oct-3-ene can be compared with other brominated bicyclic compounds such as:
2,3,7,8-Tetrachlorobicyclo[4.1.1]oct-3-ene: Similar in structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
2,3,7,8-Tetraiodobicyclo[4.1.1]oct-3-ene: Contains iodine atoms, which can result in different chemical properties and uses.
These comparisons highlight the unique properties of 2,3,7,8-Tetrabromobicyclo[41
Propriétés
Numéro CAS |
103148-56-7 |
|---|---|
Formule moléculaire |
C8H8Br4 |
Poids moléculaire |
423.76 g/mol |
Nom IUPAC |
2,3,7,8-tetrabromobicyclo[4.1.1]oct-3-ene |
InChI |
InChI=1S/C8H8Br4/c9-4-2-1-3-6(10)5(7(3)11)8(4)12/h2-3,5-8H,1H2 |
Clé InChI |
CSUXBINBVHGXLF-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C(C2C(C1C2Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


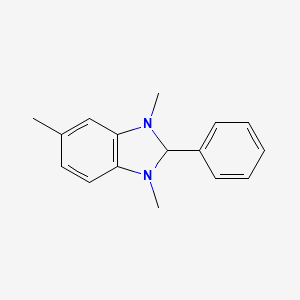

![{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane](/img/structure/B14335416.png)
![[(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B14335419.png)
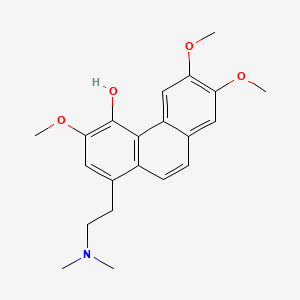
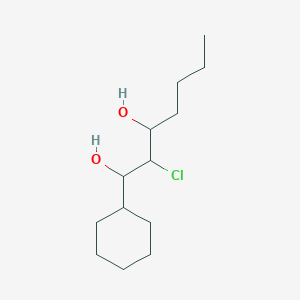
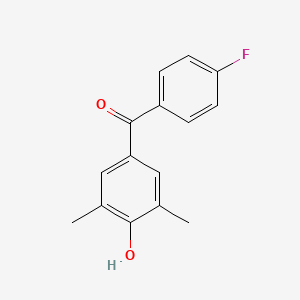
![Diethyl [3-(chloromethoxy)propyl]phosphonate](/img/structure/B14335433.png)
![Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl-](/img/structure/B14335434.png)
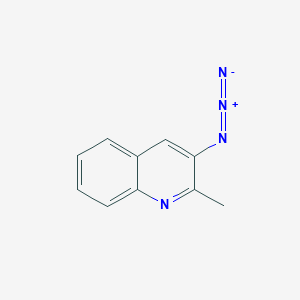
![3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate](/img/structure/B14335450.png)


